REACTION_CXSMILES
|
Br[CH2:2][C:3]1[CH:8]=[CH:7][C:6]([C:9]#[N:10])=[CH:5][CH:4]=1.[NH:11]1[CH:15]=[N:14][CH:13]=[N:12]1>C(Cl)(Cl)Cl.C(#N)C>[CH:8]1[C:3]([CH2:2][N:11]2[N:12]=[CH:13][N:14]=[CH:15]2)=[CH:4][CH:5]=[C:6]([C:9]#[N:10])[CH:7]=1
|
Name
|
|
Quantity
|
19.6 g
|
Type
|
reactant
|
Smiles
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BrCC1=CC=C(C=C1)C#N
|
Name
|
|
Quantity
|
30.5 g
|
Type
|
reactant
|
Smiles
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N1N=CN=C1
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
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C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
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C(C)#N
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Type
|
CUSTOM
|
Details
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is stirred
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 15 hours
|
Duration
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15 h
|
Type
|
TEMPERATURE
|
Details
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The solution is cooled
|
Type
|
WASH
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Details
|
washed with 3% aqueous sodium bicarbonate (200 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the organic solution is then dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
The residue is chromatographed on silica gel (300 g)
|
Type
|
WASH
|
Details
|
Elution with chloroform/isopropanol (10:1)
|
Name
|
|
Type
|
product
|
Smiles
|
C1=CC(=CC=C1CN2C=NC=N2)C#N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |